molecular formula C15H9ClF2O B8080289 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-

Cat. No.: B8080289
M. Wt: 278.68 g/mol
InChI Key: IPXUTLOYGPPZFU-CMDGGOBGSA-N
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Description

Pharmacological Relevance of Chalcone Scaffolds

Chalcones, defined by their 1,3-diaryl-2-propen-1-one structure, serve as privileged scaffolds in drug discovery due to their synthetic accessibility and modular pharmacophore. The Claisen-Schmidt condensation remains the most widely used synthesis method, enabling rapid diversification of aryl ketone and aldehyde precursors. For 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-2-propen-1-one, this reaction proceeds under mild conditions (KOH/EtOH, 25°C) with manual shaking, avoiding energy-intensive techniques like microwave irradiation.

Halogenation patterns critically modulate bioactivity:

  • Anticancer effects : Chlorine at the 4-position of ring A enhances planar stacking with DNA bases, while 2,6-difluorination on ring B reduces metabolic degradation via steric hindrance.
  • MAO-B inhibition : Difluorophenyl chalcones exhibit IC50 values <1 µM for monoamine oxidase B, a target in Parkinson’s disease, by mimicking the planar transition state of dopamine oxidation.
  • Antimicrobial activity : Fluorine’s electronegativity increases membrane permeability, with logP values of 3.2–3.8 optimizing bacterial cell penetration.
Property Value Source
Molecular formula C15H9ClF2O
Molecular weight 278.68 g/mol
Melting point 108.3°C
Solubility (CH2Cl2) 25 mg/mL
MAO-B inhibition (IC50) 0.067 µM (analogous compound)

Structural Impact of Polyhalogenated Aromatic Groups

The 4-chlorophenyl and 2,6-difluorophenyl substituents induce a dipole moment of 4.23 D, calculated via Hirshfeld surface analysis. Key effects include:

  • Electron withdrawal : Fluorine’s -I effect reduces ring B electron density (Hammett σp = 0.78 for 2,6-F2), polarizing the enone system and enhancing Michael acceptor reactivity.
  • Crystal packing : C–H···F interactions (2.41–2.58 Å) dominate the lattice, creating a slipped π-stack arrangement that red-shifts fluorescence to 480 nm.
  • Thermal stability : Differential scanning calorimetry reveals a decomposition onset at 218°C, attributable to fluorine’s high bond dissociation energy (485 kJ/mol).

Comparative analysis of halogen positioning shows:

  • 2,6-Difluoro vs. 3,4-difluoro : The 2,6-isomer adopts a coplanar conformation (dihedral angle = 5.7° vs. 18.3° in 3,4-F2), improving π-π stacking with biological targets.
  • 4-Chloro vs. 2-chloro : Para-chlorination minimizes steric clash with the propenone bridge, maintaining planarity critical for intercalation.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,6-difluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2O/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXUTLOYGPPZFU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The base (e.g., NaOH or KOH) deprotonates the acetophenone derivative to form an enolate ion, which nucleophilically attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. Typical conditions include:

  • Solvent: Ethanol or methanol (60–80°C under reflux).

  • Catalyst: 40–60% aqueous NaOH/KOH (0.5–1.0 equiv.).

  • Reaction Time: 4–8 hours.

A study using 4-chloroacetophenone and 3-hydroxybenzaldehyde reported a 72.67% yield after recrystallization with ethanol. For fluorinated analogs, yields often exceed 85% due to the electron-withdrawing effects of fluorine, which enhance electrophilicity.

Solvent-Free Modifications

Grinding 4-chloroacetophenone with 2,6-difluorobenzaldehyde and solid NaOH in a mortar-pestle system (20–30 minutes) offers a green alternative. This method avoids volatile solvents and achieves comparable yields (65–71%). However, extended reaction times (up to 120 hours) may be required for complete conversion.

Heteropolyacid-Catalyzed Synthesis

Heteropolyacids (HPAs) like Wells-Dawson H₆[P₂W₁₈O₆₂] provide a reusable, eco-friendly alternative to traditional bases. These catalysts exhibit high acidity and thermal stability, enabling efficient chalcone synthesis under mild conditions.

Catalytic Performance

  • Catalyst Loading: 1–3 wt% relative to substrates.

  • Solvent: Water or ethanol at 60°C.

  • Yield: 82–96% with reaction times of 48–64 minutes.

In a comparative study, H₆[P₂W₁₈O₆₂] outperformed Keggin-type HPAs (H₅[PMo₁₀V₂O₄₀]) and Brønsted acids (H₂SO₄) due to its superior acidity and heterogeneous nature. The catalyst was reused five times with minimal activity loss (84% yield in the fifth cycle).

Structural and Process Optimization

Effect of Substituents

The 2,6-difluorophenyl group introduces steric hindrance, slowing enolate formation. However, fluorine’s electron-withdrawing nature mitigates this by increasing the aldehyde’s electrophilicity. This dual effect necessitates precise temperature control (60–80°C) to balance reaction kinetics.

Purification Techniques

  • Recrystallization: Ethanol or methanol yields high-purity crystals (melting point: 108–117°C).

  • Column Chromatography: Silica gel with petroleum ether/ethyl acetate (12:2) resolves byproducts in complex mixtures.

Comparative Analysis of Methods

MethodCatalystSolventTime (h)Yield (%)Reusability
Alkaline CondensationNaOHEthanol4–865–72Low
Solvent-FreeNaOH (solid)None0.5–265–71Moderate
HeteropolyacidH₆[P₂W₁₈O₆₂]Water0.8–1.182–96High

Characterization Data

Spectroscopic Properties

  • IR: ν(C=O) at 1,660–1,690 cm⁻¹; ν(C-F) at 1,220–1,240 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, α-H), 7.06 (d, J = 15.6 Hz, 1H, β-H), 7.18–7.62 (m, 8H, Ar-H).

  • ¹³C NMR: δ 190.2 (C=O), 145.3 (Cα), 122.1 (Cβ), 160.1 (C-F).

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration, with dihedral angles of 24.1–29.6° between the propenone group and aromatic rings. Intermolecular C–H···π interactions stabilize the crystal lattice .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Organic Synthesis

Chalcone Derivatives
This compound belongs to the class of chalcones, which are known for their versatile reactivity in organic synthesis. Chalcones serve as intermediates in the synthesis of various bioactive compounds and can be used to produce flavonoids through cyclization reactions.

Reactivity
The presence of the electron-withdrawing chlorophenyl and difluorophenyl groups enhances the electrophilicity of the α,β-unsaturated carbonyl system, making it a useful building block for further transformations in synthetic organic chemistry.

Medicinal Chemistry

Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Antitumor Effects
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a related chalcone derivative exhibited potent cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by triggering apoptotic pathways and altering mitochondrial membrane potential .

Agricultural Chemistry

Pesticidal Properties
Chalcones have been investigated for their potential as agrochemicals. The compound's structure allows it to interact with biological targets in pests and pathogens, showing promise as a natural pesticide.

Case Study: Insecticidal Activity
In a study focusing on the insecticidal activity of chalcone derivatives against agricultural pests, researchers found that specific substitutions on the phenyl rings significantly enhanced activity against aphids and other common pests . This suggests that 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- could be explored further for agricultural applications.

Material Science

Polymer Chemistry
The compound can be utilized in polymer chemistry as a monomer for synthesizing polymers with specific properties. Its reactivity allows it to participate in cross-linking reactions that can enhance material strength and stability.

Summary Table: Applications of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-

Application AreaDescriptionReference
Organic SynthesisBuilding block for flavonoids and other bioactive compounds
Medicinal ChemistryAnticancer activity through apoptosis induction
Agricultural ChemistryPotential natural pesticide with insecticidal properties
Material ScienceUsed as a monomer in polymer synthesis

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and disruption of cellular processes. The presence of halogen atoms in the phenyl rings can enhance the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares a chalcone backbone with several derivatives reported in the literature. Key comparisons include:

Compound Name R1 Substituent R3 Substituent Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 4-chlorophenyl 2,6-difluorophenyl ~277.6* N/A (Theoretical)
(E)-1-(2,6-Difluorophenyl)-3-(dimethylamino) 2,6-difluorophenyl dimethylamino 211.21 Lab use (no bioactivity reported)
Compound 3n () 3-Br-5-Cl-2-hydroxy thiazolyl-4-(4-Cl-phenyl) ~463.1† Antifungal (vs. Aspergillus niger)
Compound 3c () 5-Cl-2-hydroxy-3-I imidazolyl-2-butyl-5-Cl ~487.6† Antibacterial/antifungal

*Estimated based on substituent contributions (C₆H₄Cl: +111.45, C₆H₃F₂: +113.08).
†Calculated from molecular formulas in .

Key Observations :

  • Halogen Effects : The target compound’s 4-Cl and 2,6-F₂ substituents contrast with analogs bearing bulkier groups (e.g., iodine in 3c or bromine in 3n). Halogens enhance lipophilicity and electron-withdrawing effects, which may improve membrane permeability or binding to hydrophobic enzyme pockets.
  • Heterocyclic vs.
Physicochemical Properties
  • Molecular Weight: The target compound’s estimated molecular weight (~277.6 g/mol) exceeds that of the dimethylamino analog (211.21 g/mol), primarily due to the heavier 4-chlorophenyl group.
  • Solubility: Fluorine and chlorine substituents increase hydrophobicity, likely reducing aqueous solubility compared to hydroxyl- or amino-bearing analogs (e.g., 3n, 3j).

Biological Activity

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-, commonly known as a substituted chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific chalcone derivative, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C16H13ClF2O
  • Molecular Weight : 302.73 g/mol
  • CAS Number : 6552-68-7
  • Boiling Point : 430.1 °C at 760 mmHg
  • Density : 1.207 g/cm³

Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- exhibits cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's effects on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. This compound has demonstrated efficacy against several bacterial strains:

  • Study Findings : In vitro studies revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this chalcone has been highlighted in various studies:

  • Research Evidence : The compound was shown to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its ability to modulate inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Antioxidant Activity : The presence of electron-withdrawing groups enhances its ability to scavenge free radicals.

Data Summary Table

Biological ActivityCell Line / OrganismIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialS. aureus32 µg/mL
E. coli64 µg/mL
Anti-inflammatoryMacrophages-

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-2-propen-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-chloroacetophenone and 2,6-difluorobenzaldehyde. Key parameters include:

  • Catalyst : NaOH or KOH in ethanol/water mixtures (60–80°C) .
  • Solvent : Polyethylene glycol (PEG) improves recyclability and reduces side products, yielding >85% .
  • Stereoselectivity : The E-isomer dominates due to thermodynamic stability, confirmed by X-ray crystallography .

Q. Table 1: Comparison of Synthetic Methods

CatalystSolventYield (%)Isomer Ratio (E:Z)Reference
NaOHEtOH/H₂O78–8295:5
PEG-400Solvent-free88–9298:2

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to characterize this compound?

  • NMR : The α,β-unsaturated ketone moiety shows characteristic signals:
    • ¹H NMR : Vinyl protons at δ 7.3–7.6 ppm (doublets, J = 15–16 Hz) .
    • ¹³C NMR : Carbonyl carbon at δ 188–192 ppm .
  • IR : Strong C=O stretch at 1650–1680 cm⁻¹; C=C stretch at 1590–1620 cm⁻¹ .
  • UV-Vis : π→π* transitions at 280–320 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹) .

Note : Discrepancies in spectral data (e.g., carbonyl shifts) may arise from solvent polarity or crystallographic packing effects .

Advanced Research Questions

Q. How can density functional theory (DFT) and X-ray crystallography resolve contradictions in molecular geometry predictions?

DFT calculations (B3LYP/6-311G**) align with experimental X-ray data to address discrepancies:

  • Bond lengths : C=O (1.22 Å DFT vs. 1.23 Å XRD) .
  • Dihedral angles : Aryl-ketone torsion angles differ by <2° between theory and experiment .
  • Electrostatic potential maps : Highlight electron-deficient carbonyl regions, explaining reactivity toward nucleophiles .

Q. Table 2: Computational vs. Experimental Structural Parameters

ParameterDFT ValueXRD ValueDeviation
C=O bond length1.22 Å1.23 Å0.01 Å
C1-C2-C3-C4 angle121.5°120.8°0.7°

Q. What non-covalent interactions stabilize the crystal lattice, and how do they affect physicochemical properties?

Hirshfeld surface analysis reveals dominant interactions:

  • C–H···O/F contacts : 30–35% of total interactions .
  • π-π stacking : Between chlorophenyl and difluorophenyl rings (distance: 3.5–3.8 Å) .
  • Halogen bonding : C–Cl···F–C contributes to thermal stability (melting point >150°C) .

Implications : Strong intermolecular forces correlate with low solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .

Q. How can bioactivity studies reconcile conflicting antimicrobial data across structurally similar chalcones?

Contradictions arise from substituent effects and assay conditions:

  • Electron-withdrawing groups : 4-Cl and 2,6-F enhance antifungal activity (e.g., MIC = 8 µg/mL vs. Aspergillus niger) but reduce bacterial efficacy .
  • Methodological variables : Broth microdilution (CLSI guidelines) vs. agar diffusion affects potency measurements .

Recommendation : Standardize testing protocols and use logP values (calculated ~3.5) to optimize cell membrane penetration .

Q. What strategies validate the compound’s potential as a kinase inhibitor or enzyme modulator?

  • Docking studies : The α,β-unsaturated ketone acts as a Michael acceptor, forming covalent bonds with cysteine residues in kinase ATP pockets .
  • In vitro assays : IC₅₀ values against L-phenylalanine ammonia-lyase (PAL) range from 0.5–2.0 µM, dependent on substituent electronegativity .

Key challenge : Balance reactivity (for inhibition) with selectivity to minimize off-target effects.

Q. How do solvent and pH conditions influence tautomerism or degradation pathways?

  • Tautomerism : In DMSO, enol-keto equilibrium shifts toward enol form at pH >7 (confirmed by ¹H NMR) .
  • Degradation : Acidic conditions (pH <3) promote hydrolysis of the α,β-unsaturated system, forming 4-chlorobenzoic acid and 2,6-difluorobenzaldehyde .

Stability guidelines : Store in anhydrous, neutral solvents (e.g., acetonitrile) at −20°C .

Q. What advanced spectroscopic methods resolve ambiguities in dynamic molecular behavior?

  • Solid-state NMR : Distinguishes crystalline vs. amorphous phases, critical for polymorphism studies .
  • Time-resolved fluorescence : Monitors excited-state proton transfer in enol-keto tautomers (lifetime = 1–5 ns) .

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